6-Chloro-1-tetralone

Description

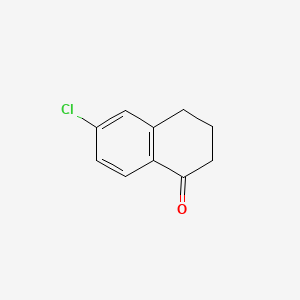

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHERPPDYPMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484959 | |

| Record name | 6-CHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26673-31-4 | |

| Record name | 6-Chloro-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-CHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1-tetralone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-tetralone is a crucial chemical intermediate, identified by its CAS number 26673-31-4.[1][2][3] This bicyclic aromatic ketone serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[4][5] Its reactivity, stemming from the presence of a carbonyl group and a chlorine substituent on the aromatic ring, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in drug development as a key intermediate, and an exploration of the biological activities of its derivatives.

Chemical and Physical Properties

This compound, also known as 6-chloro-3,4-dihydro-1(2H)-naphthalenone, is a solid that typically appears as a white to yellow or orange powder or lump. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 26673-31-4 | |

| Molecular Formula | C₁₀H₉ClO | |

| Molecular Weight | 180.63 g/mol | |

| Melting Point | 53 °C | |

| Boiling Point | 308.577 °C at 760 mmHg | |

| Density | 1.248 g/cm³ | |

| Solubility | Insoluble in water. Soluble in DMSO (60 mg/mL, sonication recommended). | |

| Appearance | White to yellow to orange powder or lump. |

Synthesis of this compound

The primary method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction in organic chemistry allows for the formation of the tetralone ring system.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of a tetralone derivative via intramolecular Friedel-Crafts acylation, a general method applicable to the synthesis of this compound from the appropriate 4-arylbutyric acid precursor.

Materials:

-

4-(p-chlorophenyl)butyric acid

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (MSA)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, prepare a mixture of phosphorus pentoxide (2.5 equivalents) in methanesulfonic acid.

-

To this stirring mixture, add 4-(p-chlorophenyl)butyric acid (1 equivalent) portion-wise, ensuring the temperature is controlled.

-

Allow the resulting solution to stir at room temperature for 12 hours.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in its reactive nature, which allows for the construction of more complex molecular architectures.

Precursor to a Key Sertraline Intermediate

A significant application of this compound is in the synthetic route to the antidepressant drug sertraline. While not a direct precursor to sertraline itself, it is a starting material for the synthesis of a key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Experimental Protocol: Synthesis of a Sertraline Intermediate

The following protocol outlines the conversion of a tetralone to an imine, a crucial step in the synthesis of sertraline from its corresponding tetralone intermediate. This general procedure is applicable to this compound derivatives.

Materials:

-

(+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Toluene

-

Monomethylamine

-

Titanium tetrachloride (TiCl₄)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas

Procedure:

-

Imine Formation:

-

In a suitable reaction vessel under a nitrogen atmosphere, dissolve (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in toluene.

-

Cool the solution to -10°C.

-

Add monomethylamine (4.5 eq) and stir for 10 minutes.

-

Slowly add titanium tetrachloride (0.56 eq) dropwise, maintaining the temperature below 15°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Filter the reaction mixture under a nitrogen atmosphere and wash the precipitate with toluene.

-

Remove the bulk of the toluene from the filtrate by vacuum distillation to yield the imine.

-

-

Hydrogenation:

-

To the resulting imine solution, add a Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Monitor the reaction for the disappearance of the imine and the formation of sertraline.

-

Upon completion, carefully filter the catalyst. The resulting solution contains a mixture of cis and trans isomers of sertraline.

-

DOT Script for Sertraline Intermediate Synthesis:

Caption: Key steps in the synthesis of sertraline from a tetralone intermediate.

Biological Activity of Tetralone Derivatives

While this compound is primarily used as a synthetic intermediate, its core tetralone scaffold is present in numerous molecules with significant biological activity. Research has focused on the pharmacological properties of various tetralone derivatives.

Anticancer Activity and Apoptosis Induction

Certain tetralone derivatives have demonstrated potent anticancer properties. For instance, a series of tetralone compounds with a sulfonamide scaffold have been investigated for their anticancer activity. One promising compound from this series was shown to selectively target breast cancer cells (MCF-7) and induce apoptosis. This programmed cell death was associated with the modulation of apoptotic proteins such as Bcl-2 and Bax, and the activation of caspase-7, leading to cell cycle arrest at the G2/M phase.

Modulation of Inflammatory Pathways

The tetralone structure has also been incorporated into molecules designed to modulate inflammatory pathways. The NF-κB (nuclear factor kappa B) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. Some pyranochalcone derivatives, which can be conceptually related to the broader class of compounds accessible from tetralone precursors, have shown potent inhibitory effects on TNF-α induced NF-κB activation.

DOT Script for Apoptosis Pathway:

Caption: Apoptosis induction by a sulfonamide-bearing tetralone derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated area and wear suitable personal protective equipment, including gloves and eye protection. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of skin contact, wash with plenty of water.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of complex molecules, most notably in the pharmaceutical industry. The continued exploration of new synthetic routes utilizing this compound and the investigation of the biological activities of its derivatives promise to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding of this important compound for researchers and professionals dedicated to advancing drug discovery and development.

References

- 1. Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches [ejchem.journals.ekb.eg]

- 2. benchchem.com [benchchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-1-Tetralone: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Significance of a Key Pharmaceutical Intermediate

Abstract

6-Chloro-1-tetralone is a crucial chemical intermediate, recognized for its significant role in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines a representative synthetic protocol and methods for its analytical characterization. The document also explores the biological significance of the broader class of tetralone derivatives, highlighting their engagement with key signaling pathways and their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support further investigation and application of this versatile molecule.

Chemical Structure and Nomenclature

This compound is a bicyclic aromatic ketone. The molecule consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the 6th position of the bicyclic system.

IUPAC Name: 6-chloro-3,4-dihydro-2H-naphthalen-1-one

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| CAS Number | 26673-31-4 | [1] |

| Appearance | White to yellow or orange powder/lump | |

| Melting Point | 28 °C | |

| Boiling Point | 150 °C at 0.7 mmHg | |

| Solubility | Insoluble in water; Soluble in DMSO (60 mg/mL) | |

| Purity (typical) | >96.0% (GC) |

Synthesis and Characterization

Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

This compound can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-chlorophenyl)butanoyl chloride. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol:

-

Preparation of the Acyl Chloride: 4-(4-chlorophenyl)butanoic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 4-(4-chlorophenyl)butanoyl chloride.

-

Intramolecular Cyclization: The crude acyl chloride is dissolved in a suitable inert solvent, such as dichloromethane. The solution is cooled to 0°C in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

References

An In-depth Technical Guide to 6-Chloro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1-tetralone, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Core Properties of this compound

This compound, with the CAS number 26673-31-4, is a versatile building block in medicinal chemistry and material science.[1] Its reactivity, stemming from the ketone functional group and the chloro-substituted aromatic ring, makes it a valuable precursor for a variety of more complex molecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H9ClO | [2][3] |

| Molecular Weight | 180.63 g/mol | |

| Melting Point | 28 °C | |

| Boiling Point | 150 °C | |

| Flash Point | 147 °C | |

| Appearance | Colorless to light yellow liquid or solid | |

| Solubility in DMSO | 60 mg/mL (332.17 mM) | |

| Water Solubility | Insoluble |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably a precursor in the synthesis of antidepressant drugs such as sertraline. Its structural scaffold is also found in compounds investigated for anti-inflammatory properties. The tetralone core, in general, is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antipsychotic effects.

Synthetic Pathway of this compound

A common approach to the synthesis of tetralones is through an intramolecular Friedel-Crafts acylation. The following diagram illustrates a generalized synthetic workflow for producing this compound.

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on the intramolecular Friedel-Crafts acylation of m-chlorophenyl butyric acid.

Materials:

-

m-Chlorophenyl butyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-chlorophenyl butyric acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude m-chlorophenyl butyryl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate three-necked round-bottom flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude m-chlorophenyl butyryl chloride from Step 1 in anhydrous dichloromethane.

-

Add the solution of the acyl chloride dropwise to the cooled suspension of aluminum chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction of aluminum chloride with water is highly exothermic. Quenching should be done slowly and with caution.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Chloro-1-tetralone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. All quantitative data is summarized in structured tables, and relevant experimental and logical workflows are visualized.

Chemical Identity and Physical Properties

This compound, with the CAS number 26673-31-4, is a bicyclic aromatic ketone.[1][2] Its structure consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the 6th position.[3] This compound serves as a crucial intermediate in organic synthesis, particularly for pharmaceutical compounds.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Synonyms | 6-Chloro-3,4-dihydro-1(2H)-naphthalenone, 6-Chloro-α-Tetralone | |

| CAS Number | 26673-31-4 | |

| Molecular Formula | C₁₀H₉ClO | |

| Molecular Weight | 180.63 g/mol | |

| Appearance | White to Yellow to Orange powder to lump; Solid | |

| Melting Point | 28 °C | |

| Boiling Point | 150 °C at 0.7 mmHg | |

| Flash Point | 147 °C | |

| Refractive Index | 1.59 |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Table 2: Solubility and Storage Information

| Parameter | Details | Source(s) |

| Solubility | Insoluble in H₂O. Soluble in DMSO: 60 mg/mL (332.17 mM). | |

| Storage | Store refrigerated at 0-10°C (recommended 2-8°C). Keep under an inert gas as it is air sensitive. The container should be tightly sealed in a dry, well-ventilated place. |

Chemical Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis. The ketone functional group and the aromatic ring with its chloro-substituent are the primary sites of reactivity.

Caption: Role of this compound as a key synthetic intermediate.

Experimental Protocols

Synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone (General Method)

While specific, detailed industrial protocols are proprietary, patent literature outlines common synthetic routes. One such method involves the oxidation of a precursor.

-

Step 1: Precursor Preparation: A crude form of 6-chloro-1-hydroxy-1,2,3,4-tetrahydronaphthalene is prepared.

-

Step 2: Oxidation Reaction:

-

The crude precursor (e.g., 16g, ~0.1 mol) is dissolved in a solvent like dichloromethane (100 mL).

-

Catalysts such as TEMPO (0.46g, 3mmol) and a phase transfer catalyst like benzyltriethylammonium chloride (0.7g, 3mmol) are added.

-

The mixture is cooled to 0-5 °C with constant stirring.

-

An oxidizing agent, such as a sodium hypochlorite aqueous solution (e.g., 85g of 10% solution), is added dropwise, maintaining the temperature between 0-5 °C.

-

The reaction is allowed to proceed at this temperature for approximately 3 hours.

-

-

Step 3: Work-up and Purification:

-

After the reaction, the organic layer is separated.

-

The aqueous layer is typically extracted with the same organic solvent.

-

The combined organic phases are washed (e.g., with sodium thiosulfate, sodium bicarbonate, and brine), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The final product is purified, often through silica gel chromatography.

-

Biological Context and Applications

This compound itself is primarily a biochemical reagent and a building block for more complex molecules. The broader class of tetralone derivatives, however, exhibits significant biological activities and are scaffolds for various therapeutic agents.

-

Anticancer Activity: Tetralone derivatives have been shown to induce apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress in cancer cell lines.

-

Anti-inflammatory Properties: Some derivatives target key inflammatory mediators like the Macrophage Migration Inhibitory Factor (MIF).

-

Antimicrobial Effects: Certain tetralone compounds can disrupt bacterial cell membranes or act as efflux pump inhibitors, showing potential against pathogenic bacteria.

The synthesis of these bioactive molecules often begins with a functionalized tetralone core, illustrating the importance of intermediates like this compound.

Caption: A simplified pathway of apoptosis induced by some tetralone derivatives.

Safety and Handling

This compound is associated with several hazard classifications.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| H227 | Combustible liquid. |

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and eye protection. Work should be conducted in a well-ventilated area. In case of fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

References

Spectroscopic Profile of 6-Chloro-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H (H-5) |

| ~7.4 | dd | 1H | Ar-H (H-7) |

| ~7.2 | d | 1H | Ar-H (H-8) |

| ~2.9 | t | 2H | -CH₂- (H-4) |

| ~2.6 | t | 2H | -CH₂- (H-2) |

| ~2.1 | p | 2H | -CH₂- (H-3) |

Predicted data is based on spectral analysis of similar compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (C-1) |

| ~145 | Ar-C (C-4a) |

| ~138 | Ar-C-Cl (C-6) |

| ~132 | Ar-C (C-8a) |

| ~131 | Ar-CH (C-5) |

| ~129 | Ar-CH (C-7) |

| ~127 | Ar-CH (C-8) |

| ~39 | -CH₂- (C-2) |

| ~30 | -CH₂- (C-4) |

| ~23 | -CH₂- (C-3) |

Predicted data is based on spectral analysis of similar compounds and general principles of NMR spectroscopy.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O (Aryl ketone) stretching |

| ~1600, ~1475 | Medium-Strong | C=C Aromatic ring stretching |

| ~1250 | Medium | C-Cl stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~800-900 | Strong | C-H out-of-plane bending (Aromatic) |

Data is based on typical values for aromatic ketones and chloro-substituted aromatic compounds.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 180/182 | High | [M]⁺, [M+2]⁺ (presence of Cl) |

| 152/154 | Medium | [M-CO]⁺ |

| 117 | High | [M-CO-Cl]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic ketones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group of the ketone and the aromatic and chloro substituents.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

A hydraulic press for pellet formation.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent KBr pellet.[3]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aspects of its structure.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Electron Ionization and Mass Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The presence of chlorine is readily identified by the characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.

-

Visualizations

General Workflow for Spectroscopic Analysis of a Synthesized Compound

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-Depth Technical Guide on the Reactivity of the Carbonyl Group in 6-Chloro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-tetralone is a key bicyclic aromatic ketone and a valuable intermediate in the synthesis of a wide range of organic compounds, most notably in the pharmaceutical industry. Its utility is largely dictated by the reactivity of its carbonyl group, which is influenced by the electronic and steric effects of the fused ring system and the chloro-substituent. This guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, detailing common transformations, experimental protocols, and quantitative data. The reactions covered include nucleophilic additions, reductions, olefination reactions, and condensations, providing a foundational understanding for researchers in organic synthesis and drug development.

Introduction

This compound, a derivative of 1-tetralone, is a versatile building block in organic synthesis. The presence of a carbonyl group, an aromatic ring, and a halogen atom provides multiple sites for chemical modification. The carbonyl group, in particular, serves as a primary handle for introducing a variety of functional groups and for the construction of more complex molecular architectures. Its reactivity is a subject of significant interest, especially in the context of synthesizing biologically active molecules. This document aims to be a detailed technical resource on the chemical behavior of the carbonyl group in this specific molecule.

General Reactivity of the Carbonyl Group

The carbonyl group in this compound exhibits typical electrophilic character, making it susceptible to attack by nucleophiles. The reactivity is modulated by the electron-withdrawing nature of the chloro group on the aromatic ring, which can slightly enhance the electrophilicity of the carbonyl carbon. The fused ring system also imparts some steric hindrance, which can influence the approach of bulky nucleophiles.

A general workflow for the transformation of the carbonyl group in this compound is depicted below. This workflow highlights the central role of the ketone in accessing a variety of functionalized tetralone derivatives.

Caption: General reaction pathways of the carbonyl group in this compound.

Key Reactions and Experimental Protocols

This section details several important reactions involving the carbonyl group of this compound, providing both quantitative data where available and generalized experimental protocols based on standard laboratory procedures for similar substrates.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride being a common and mild choice. Asymmetric reduction to selectively form one enantiomer of the resulting alcohol is also a critical process in the synthesis of chiral drugs.

Table 1: Reduction of this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Achiral Reduction | NaBH₄, Methanol, 0 °C to rt | 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | Typically >90% | General Protocol |

| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·THF, THF, rt | (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | High, with high e.e. | General Protocol |

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or recrystallization.

-

To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) at room temperature.

-

After stirring for 15 minutes, cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst-borane mixture.

-

Stir the reaction at the same temperature for several hours, monitoring its progress by TLC.

-

Upon completion, slowly add methanol to quench the reaction, followed by 1M HCl.

-

Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by chromatography to obtain the chiral alcohol. The enantiomeric excess (e.e.) can be determined by chiral HPLC or NMR analysis of a diastereomeric derivative.

Caption: Asymmetric reduction of this compound using a CBS catalyst.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful tool for carbon skeleton elaboration. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are the most common methods for this transformation.

Table 2: Olefination of this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF | 6-Chloro-1-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene | Moderate to Good | General Protocol |

| HWE Reaction | Triethyl phosphonoacetate, NaH, THF | Ethyl (6-chloro-3,4-dihydronaphthalen-1(2H)-ylidene)acetate | Good, mainly E-isomer | General Protocol |

-

Suspend the phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide, KOtBu, 1.2 eq) portion-wise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to separate it from triphenylphosphine oxide.

-

To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the crude product by column chromatography.

Condensation Reactions

The α-protons of the carbonyl group in this compound are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions such as the Aldol and Knoevenagel condensations.

Table 3: Condensation Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Aldol Condensation | Benzaldehyde, NaOH, Ethanol, rt | (E)-2-Benzylidene-6-chloro-3,4-dihydronaphthalen-1(2H)-one | Good | General Protocol |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, reflux | (6-Chloro-3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile | Good to Excellent | General Protocol |

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a flask.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture for several hours. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol and water, and dry.

-

If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extract.

-

Purify the product by recrystallization or column chromatography.

Caption: Pathway of the Aldol condensation of this compound.

Conclusion

The carbonyl group of this compound is a versatile functional group that allows for a wide array of chemical transformations. This guide has provided an overview of some of the most important reactions, including reductions, olefinations, and condensations, along with generalized experimental protocols. The ability to manipulate this functional group with a high degree of control is essential for the synthesis of complex organic molecules and is of particular importance in the field of drug discovery and development. The provided data and protocols serve as a valuable resource for chemists working with this important synthetic intermediate. Further research into diastereoselective and enantioselective transformations of the carbonyl group will undoubtedly continue to expand the synthetic utility of this compound.

The Multifaceted Biological Activities of Tetralone Derivatives: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The tetralone scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] Substituted tetralones are crucial starting materials for a wide array of synthetic heterocyclic compounds and pharmaceuticals.[2] This technical guide provides an in-depth overview of the diverse biological activities of tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.[1]

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][3] Their mechanisms of action often involve inducing apoptosis (programmed cell death) and promoting cell cycle arrest.

Mechanisms of Action:

-

Apoptosis Induction: A key pathway implicated in the pro-apoptotic effects of some tetralone derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, certain sulfonamide-bearing tetralone compounds have been shown to trigger an apoptotic cascade in breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase.

-

Endoplasmic Reticulum (ER) Stress: Another identified mechanism involves the induction of ER stress. The tetralol derivative NNC-55-0396 has been found to induce cell death in glioblastoma cells by activating the IRE1α arm of the Unfolded Protein Response (UPR). This activation increases cytosolic calcium levels, ultimately triggering apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetralone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Longifolene-derived (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | |

| Longifolene-derived (6h) | A549 (Lung) | 9.89 ± 1.77 | |

| Chalcone derivative (3a) | Hela (Cervix) | 3.5 µg/mL | |

| Chalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | |

| (2-(Pyridinyl)methylene)-1-tetralone (3d) | Multiple | >60% growth inhibition | |

| (2-(Pyridinyl)methylene)-1-tetralone (5c) | Multiple | Active |

Signaling Pathway Visualization```dot

// Nodes Tetralone [label="Tetralone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tetralone -> Bcl2 [label=" inhibits", arrowhead=tee, fontcolor="#5F6368"]; Tetralone -> Bax [label=" activates", fontcolor="#5F6368"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [color="#34A853"]; Mitochondrion -> CytochromeC [label=" release"]; CytochromeC -> Caspase9 [label=" activates"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis; }

Caption: "Carpet" mechanism of bacterial membrane disruption.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation: Prepare a two-fold serial dilution of the tetralone derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

-

MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Tetralone derivatives have also demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response.

Mechanism of Action: A notable target is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine involved in various inflammatory diseases. Certain tetralone derivatives, specifically E-2-arylmethylene-1-tetralones, have been shown to efficiently bind to the active site of MIF and inhibit its tautomerase enzymatic activity. This inhibition can reduce inflammatory macrophage activation, leading to decreased production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6.

Quantitative Data: Inhibition of MIF Tautomerase Activity

The following table summarizes the inhibitory activity of selected tetralone derivatives against MIF tautomerase.

| Compound | Description | Activity | Reference |

| (4) | E-2-arylmethylene-1-tetralone | Reduced inflammatory macrophage activation | |

| (23) | E-2-arylmethylene-1-tetralone analogue | Reduced inflammatory macrophage activation | |

| (24) | E-2-arylmethylene-1-tetralone analogue | Markedly inhibited ROS and nitrite production | |

| (26) | E-2-arylmethylene-1-tetralone analogue | Markedly inhibited TNF-α and IL-6 expression | |

| (32) | E-2-arylmethylene-1-tetralone analogue | Reduced inflammatory macrophage activation |

Signaling Pathway Visualization

Caption: Inhibition of MIF-mediated inflammation by tetralones.

Experimental Protocol: MIF Tautomerase Activity Assay

This spectrophotometric method is used to investigate the enol-keto tautomeric conversion of a substrate, which is catalyzed by MIF.

-

Reagents: Prepare a reaction buffer (e.g., Tris-buffered saline), recombinant human MIF enzyme, and the substrate L-dopachrome methyl ester or phenylpyruvate.

-

Reaction Mixture: In a cuvette or 96-well plate, combine the reaction buffer, the MIF enzyme, and the tetralone derivative inhibitor at various concentrations.

-

Initiation: Start the reaction by adding the substrate to the mixture.

-

Measurement: Monitor the decrease in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome) using a spectrophotometer. The rate of substrate conversion reflects the tautomerase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the tetralone derivative relative to a control reaction without the inhibitor. Determine the IC50 value from the resulting dose-response curve.

Neuroprotective Activity

Tetralone derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting key enzymes in the central nervous system.

Mechanism of Action:

-

Monoamine Oxidase (MAO) Inhibition: α-tetralone derivatives have been identified as highly potent inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key strategy in treating Parkinson's disease. C7-substituted α-tetralones, in particular, show high potency and selectivity for the MAO-B isoform.

-

Cholinesterase Inhibition: Some α,β-unsaturated carbonyl-based tetralone derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a primary treatment for Alzheimer's disease.

-

Anti-Amyloid Aggregation: In addition to enzyme inhibition, certain tetralones have been found to inhibit and even disassemble the self-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.

Quantitative Data: Neuroprotective Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of selected tetralone derivatives against neuro-relevant enzymes.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| C7-Arylalkyloxy-α-tetralone | MAO-B | 0.00089 - 0.047 | |

| C7-Arylalkyloxy-α-tetralone | MAO-A | 0.010 - 0.741 | |

| 6-(3-iodobenzyloxy)-α-tetralone | MAO-B | 0.0045 | |

| 6-(3-cyanobenzyloxy)-α-tetralone | MAO-A | 0.024 | |

| α,β-Unsaturated derivative (3f) | AChE | 0.045 ± 0.02 | |

| α,β-Unsaturated derivative (3f) | MAO-B | 0.88 ± 0.12 |

Logical Relationship Visualization

Caption: Multi-target neuroprotective action of tetralones.

Synthesis and Evaluation Workflow

The synthesis of tetralone derivatives can be achieved through various methods, including cascade reductive Friedel–Crafts alkylation/cyclization of keto acids and the chalcone route. A general workflow from synthesis to biological evaluation is crucial for drug discovery.

General Workflow Visualization

Caption: General workflow for tetralone drug discovery.

Conclusion

Tetralone and its derivatives constitute a class of compounds with a broad spectrum of pharmacological activities, including notable anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the tetralone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological properties and the exploration of structure-activity relationships (SAR). The data and protocols presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for researchers and drug development professionals to design and evaluate new, highly effective tetralone-based therapeutic agents.

References

6-Chloro-1-tetralone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 6-chloro-1-tetralone as a versatile building block in organic synthesis. Its unique structural features and reactivity make it a valuable starting material for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents. This document provides a detailed overview of its properties, synthesis, key reactions, and applications, supplemented with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₉ClO. Its reactivity is primarily dictated by the ketone functional group and the chloro-substituted aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26673-31-4 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | White to yellow or orange powder/lump |

| Purity | Typically >96.0% (GC) |

Table 2: Spectroscopic Data of Tetralone Derivatives

| Compound | 1H NMR (300 MHz, CDCl₃) δ (ppm) | 13C NMR (75 MHz, CDCl₃) δ (ppm) |

| 1-Tetralone | 8.03 (dd, J=7.8, 1.2 Hz, 1H), 7.45 (td, J=7.5, 1.4 Hz, 1H), 7.29 (t, J=7.6 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H), 2.95 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.5 Hz, 2H), 2.13 (p, J=6.3 Hz, 2H) | 198.4, 144.6, 133.3, 132.7, 128.8, 127.1, 126.3, 39.2, 29.6, 23.2 |

| 6-Methoxy-1-tetralone | 8.00 (d, J=8.7 Hz, 1H), 7.10 (d, J=2.1 Hz, 1H), 6.91 (dd, J=8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H) | 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a Friedel-Crafts acylation followed by an intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation [2]

-

Reaction Setup: In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous chlorobenzene.

-

Reagent Addition: Cool the suspension in an ice bath and add succinic anhydride portion-wise with continuous stirring.

-

Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for approximately 4 hours.

-

Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and then with a cold organic solvent (e.g., petroleum ether).

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-chlorophenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation [3][4]

-

Acid Chloride Formation: Convert 4-(4-chlorophenyl)butanoic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The excess SOCl₂ is typically removed under reduced pressure.

-

Cyclization: Dissolve the crude acyl chloride in an inert solvent like dichloromethane. Cool the solution to 0°C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.

-

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Key Reactions of this compound

The ketone and the chlorinated aromatic ring of this compound provide two reactive sites for a variety of organic transformations.

Friedel-Crafts Acylation

Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring of this compound. The electron-donating character of the alkyl portion of the tetralone ring directs acylation to the ortho position relative to the fused ring.

Protocol 3: General Procedure for Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition: Cool the suspension to 0°C and add the acyl chloride dropwise. Then, add a solution of this compound in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

Table 3: Representative Friedel-Crafts Acylation Reaction

| Substrate | Acylating Agent | Catalyst | Solvent | Temp. | Time | Product | Yield |

| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 1 h | 1-Acetyl-2-methoxynaphthalene | 84% |

Grignard Reaction

The carbonyl group of this compound readily reacts with Grignard reagents to form tertiary alcohols.

Protocol 4: General Procedure for Grignard Reaction

-

Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction: To a solution of this compound in anhydrous ether at 0°C, add the Grignard reagent dropwise.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Wittig Reaction

The Wittig reaction converts the ketone of this compound into an alkene.

Protocol 5: General Procedure for Wittig Reaction

-

Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Reaction: Add a solution of this compound to the ylide solution at low temperature (e.g., -78°C or 0°C).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. The product is purified by column chromatography to separate it from triphenylphosphine oxide.

Application in Pharmaceutical Synthesis: Sertraline

This compound and its derivatives are crucial intermediates in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline. The synthesis involves a reductive amination of a tetralone derivative.

Experimental Protocol: Synthesis of Sertraline

-

Imine Formation: A solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent (e.g., toluene) is treated with monomethylamine. The reaction can be catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄) or driven by the removal of water.

-

Reduction: The resulting N-methylimine intermediate is then reduced to the corresponding amine, sertraline. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The stereochemical outcome of this reduction is crucial for obtaining the desired cis-(1S, 4S) isomer.

-

Purification: The final product is purified, often through the formation and recrystallization of a salt, such as the hydrochloride or mandelate salt.

Biological Context: Serotonin Reuptake Inhibition

Sertraline, synthesized from a tetralone derivative, functions by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors. This modulation of serotonergic signaling is believed to be the primary mechanism behind its antidepressant effects.

References

Methodological & Application

Synthesis of 6-Chloro-1-tetralone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-chloro-1-tetralone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through an efficient intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butanoic acid. This application note outlines the chemical theory, provides a step-by-step experimental protocol, and presents the expected data in a clear, tabular format. A graphical representation of the experimental workflow is also included to facilitate ease of understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a range of biologically active molecules.[1] The core structure of this compound is amenable to further chemical modifications, allowing for the exploration of new chemical entities. The synthesis described herein involves the cyclization of 4-(4-chlorophenyl)butanoic acid, a reaction that proceeds via an intramolecular Friedel-Crafts acylation. This type of reaction is a robust and widely used method for the formation of cyclic ketones fused to an aromatic ring.

The selection of an appropriate acidic catalyst is crucial for the success of this transformation. Common reagents for this purpose include protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid, as well as Lewis acids like aluminum chloride (AlCl₃).[2][3] The protocol detailed below utilizes a Lewis acid catalyst, which has been shown to be effective for the cyclization of 4-arylbutyric acids.

Chemical Reaction

The overall chemical transformation is depicted below:

4-(4-chlorophenyl)butanoic acid → this compound

This reaction is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is first converted in situ to a more reactive acylating species (an acylium ion or a complex with the Lewis acid). This electrophile then attacks the ortho position of the chlorophenyl ring, leading to the formation of the six-membered ketone ring of the tetralone system.

Experimental Protocol

This protocol is adapted from established procedures for the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.

Materials and Reagents:

-

4-(4-chlorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Acid Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-(4-chlorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Dissolve the crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane, cooled in an ice bath.

-

Slowly add the solution of the acid chloride to the aluminum chloride suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously until the aluminum salts are fully dissolved.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-(4-chlorophenyl)butanoic acid |

| Product | This compound |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Typical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 76-78 °C |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.40 (m, 2H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5, 145.0, 137.5, 132.0, 130.0, 128.5, 127.0, 38.0, 30.0, 23.0 |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1600, 1480 (C=C aromatic) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-(4-chlorophenyl)butanoic acid.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from 4-(4-chlorophenyl)butanoic acid. This intramolecular Friedel-Crafts acylation is a key transformation for accessing this important pharmaceutical intermediate. The detailed procedure and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-1-tetralone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-tetralone is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its strategic functionalization makes it a key building block in medicinal chemistry. The intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid or its derivatives is a common and effective method for the synthesis of this tetralone. This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing various catalytic systems and reaction conditions to guide researchers in their synthetic endeavors.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] In the context of this compound synthesis, an intramolecular cyclization of a suitable 4-arylbutyric acid precursor is employed. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the final product. Common catalysts for this transformation include Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA).

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate from 4-(4-chlorophenyl)butyric acid or its corresponding acyl chloride. This electrophilic intermediate is then attacked by the aromatic ring to form the cyclic ketone.

References

Synthesis of 6-Chloro-1-tetralone Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 6-Chloro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis of the precursor 4-(4-chlorophenyl)butanoic acid and its subsequent intramolecular Friedel-Crafts cyclization to yield this compound.

Introduction

This compound and its derivatives are versatile building blocks in organic synthesis, renowned for their application in the creation of complex, biologically active molecules. The strategic placement of the chloro group and the ketone functionality allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.[1] A prominent example of its application is in the synthesis of the antidepressant sertraline, which functions as a selective serotonin reuptake inhibitor (SSRI).[2]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(4-chlorophenyl)butanoic acid. This is followed by an intramolecular Friedel-Crafts cyclization to form the desired tetralone ring system.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)butanoic acid

This protocol details the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to produce the carboxylic acid precursor.

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add chlorobenzene and succinic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4-(4-chlorophenyl)butanoic acid.

Protocol 2: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid.

Materials:

-

4-(4-chlorophenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

-

Ice-cold water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a reaction vessel, add 4-(4-chlorophenyl)butanoic acid to an excess of the cyclizing agent (PPA or MSA).[3]

-

Heat the mixture with stirring for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and carefully pour it into ice-cold water.

-

Extract the product from the aqueous mixture using an organic solvent.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its precursor. Please note that yields can vary based on the specific reaction scale and conditions.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

| 1 | Chlorobenzene, Succinic anhydride | Anhydrous AlCl₃ | Chlorobenzene | Reflux | 4-6 h | 70-80 |

| 2 | 4-(4-chlorophenyl)butanoic acid | Polyphosphoric Acid | None | 80-100 °C | 2-4 h | 85-95 |

| 2 | 4-(4-chlorophenyl)butanoic acid | Methanesulfonic Acid | None | Room Temperature | 1-2 h | 90-98 |

Application in Drug Development: Sertraline and Serotonin Reuptake Inhibition